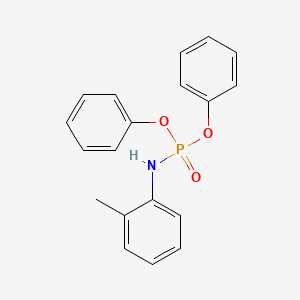
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt is a derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which allow it to transport ions across lipid membranes. It is widely used in veterinary medicine, particularly in ruminant animal feeds, to improve feed efficiency and control coccidiosis .
準備方法
The synthesis of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves several steps. The initial step is the extraction of monensin from Streptomyces cinnamonensis. This is followed by the introduction of the 4-bromophenyl carbamate group. The reaction conditions typically involve the use of a base such as sodium hydroxide to form the monosodium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反応の分析
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学的研究の応用
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophoric properties and ion transport mechanisms.
Biology: Researchers use it to investigate its effects on cellular ion balance and its potential as an antimicrobial agent.
Medicine: It is studied for its potential therapeutic applications, including its role in controlling parasitic infections in animals.
Industry: It is used in the agricultural industry to improve feed efficiency and control diseases in livestock.
作用機序
The mechanism of action of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves its ability to form complexes with monovalent cations such as sodium and potassium. It transports these ions across lipid membranes in an electroneutral exchange, acting as an Na+/H+ antiporter. This ionophoric activity disrupts ion gradients, leading to antimicrobial effects .
類似化合物との比較
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt can be compared with other ionophore antibiotics such as:
- Lasalocid
- Salinomycin
- Narasin
- Madiramycin These compounds share similar ionophoric properties but differ in their specific ion selectivity and biological activities. This compound is unique due to its specific structural modifications, which may enhance its ion transport efficiency and antimicrobial properties .
特性
CAS番号 |
75761-64-7 |
|---|---|
分子式 |
C43H65BrNNaO12 |
分子量 |
890.9 g/mol |
IUPAC名 |
sodium;4-[2-[5-[5-[6-[(4-bromophenyl)carbamoyloxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C43H66BrNO12.Na/c1-10-41(16-15-33(54-41)40(8)17-18-42(57-40)21-31(46)26(5)36(55-42)27(6)35(51-9)28(7)38(47)48)37-24(3)20-32(53-37)34-23(2)19-25(4)43(50,56-34)22-52-39(49)45-30-13-11-29(44)12-14-30;/h11-14,23-28,31-37,46,50H,10,15-22H2,1-9H3,(H,45,49)(H,47,48);/q;+1/p-1 |
InChIキー |
XISKQHGESGTDDL-UHFFFAOYSA-M |
正規SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=C(C=C6)Br)O)C)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


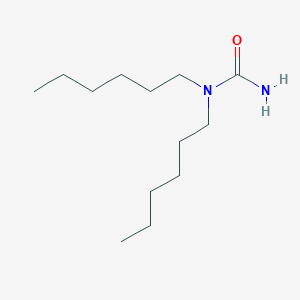
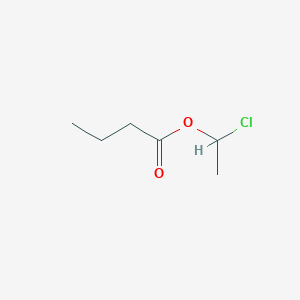

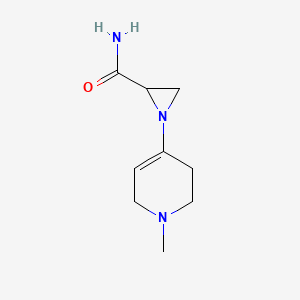

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
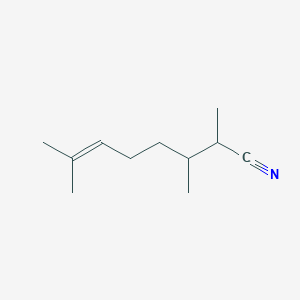
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
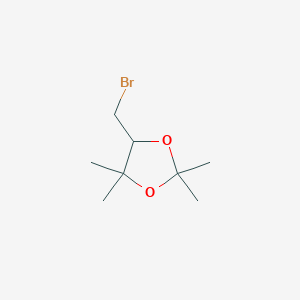
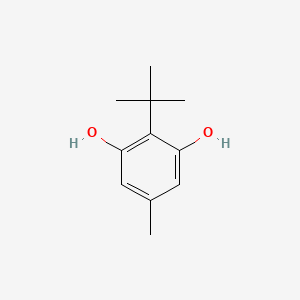
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
